molecular formula C13H16N2O3 B14905182 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol

Cat. No.: B14905182
M. Wt: 248.28 g/mol
InChI Key: ZEIGFGKVYHQVGO-UHFFFAOYSA-N
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Description

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol is a complex organic compound with significant potential in various scientific fields. This compound features a phenolic structure with a methoxy group and an isoxazole moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol typically involves the reaction of 5-methylisoxazole with a suitable phenolic precursor. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include oxidized phenolic derivatives, reduced isoxazole compounds, and various substituted phenols and isoxazoles .

Scientific Research Applications

2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic and isoxazole groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-methoxy-5-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H16N2O3/c1-9-5-11(15-18-9)8-14-7-10-3-4-13(17-2)12(16)6-10/h3-6,14,16H,7-8H2,1-2H3

InChI Key

ZEIGFGKVYHQVGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CNCC2=CC(=C(C=C2)OC)O

Origin of Product

United States

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